Enteromycin carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Enteromycin carboxamide is a synthetic organic compound known for its antibacterial properties. It exhibits activity against both Gram-negative and Gram-positive bacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Enteromycin carboxamide can be synthesized through the amidation of carboxylic acid substrates. This process involves the activation of carboxylic acids, which can be achieved using various methods such as catalytic amidation, non-catalytic amidation, and transamidation . The activation of carboxylic acids often requires catalysts or coupling reagents to convert them into more reactive intermediates like anhydrides, acyl imidazoles, or acyl halides .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of amidation can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, using scalable processes and cost-effective reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Enteromycin carboxamide undergoes various chemical reactions, including:
Methylation: Adding a methyl group to the compound.
Amidation: Formation of amide bonds.
Degradation: Breaking down the compound into smaller molecules.
Catalytic Reduction: Reducing the compound using a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include methylating agents, amines for amidation, and reducing agents for catalytic reduction. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure optimal results.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, methylation results in methylated derivatives, while amidation produces amide bonds, and catalytic reduction yields reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Enteromycin carboxamide has been explored for various scientific research applications, including:
Chemistry: Studying its chemical properties and reactions.
Biology: Investigating its antibacterial activity against different bacterial strains.
Medicine: Exploring its potential as an antimicrobial agent for treating bacterial infections.
Industry: Potential applications in developing antibacterial coatings and materials
Wirkmechanismus
The exact mechanism of action of enteromycin carboxamide is not fully understood. it is known to exhibit antibacterial activity by targeting bacterial cells and disrupting their functions. The molecular targets and pathways involved in its action are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Seligocidin: Another antibacterial compound with similar properties.
BRN2416858: A compound with comparable antibacterial activity.
Uniqueness
Enteromycin carboxamide is unique due to its broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria.
Eigenschaften
Molekularformel |
C6H9N3O4 |
---|---|
Molekulargewicht |
187.15 g/mol |
IUPAC-Name |
2-[[(E)-3-amino-3-oxoprop-1-enyl]amino]-N-methoxy-2-oxoethanimine oxide |
InChI |
InChI=1S/C6H9N3O4/c1-13-9(12)4-6(11)8-3-2-5(7)10/h2-4H,1H3,(H2,7,10)(H,8,11)/b3-2+,9-4+ |
InChI-Schlüssel |
WWUHEQGWFDDSQX-DSXPNFDZSA-N |
Isomerische SMILES |
CO/[N+](=C/C(=O)N/C=C/C(=O)N)/[O-] |
Kanonische SMILES |
CO[N+](=CC(=O)NC=CC(=O)N)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.